molecular formula C11H13NO B1591163 5-Isopropoxy-1H-indole CAS No. 396091-50-2

5-Isopropoxy-1H-indole

Cat. No. B1591163
M. Wt: 175.23 g/mol
InChI Key: VKHXUUUFVWIWHH-UHFFFAOYSA-N
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Description

5-Isopropoxy-1H-indole is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .


Synthesis Analysis

The synthesis of indole derivatives, such as 5-Isopropoxy-1H-indole, has been a central theme in organic chemistry due to their importance . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and others .


Molecular Structure Analysis

The InChI code for 5-Isopropoxy-1H-indole is 1S/C11H13NO/c1-8(2)13-10-3-4-11-9(7-10)5-6-12-11/h3-8,12H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Isopropoxy-1H-indole has a molecular weight of 175.23 . It is reported to be a liquid at room temperature .

Scientific Research Applications

Chemical Development and Synthesis

The development of novel indole derivatives, such as 5-Isopropoxy-1H-indole, has significant implications in the field of medicinal chemistry. For instance, the optimization of indole derivatives led to the identification of potent candidates for the treatment of cognitive disorders (Nirogi et al., 2017). Similarly, advancements in the synthesis of indoles through palladium-catalyzed reactions have broadened the scope of creating complex molecules with potential pharmaceutical applications (Cacchi & Fabrizi, 2005).

Analytical Techniques and Biochemical Analysis

The use of advanced analytical techniques has played a crucial role in the identification and quantitation of indole compounds, enhancing the understanding of their metabolic pathways and pharmacological effects (Hanson, 1966). Additionally, the exploration of isonitrile-derivatized indole as an infrared probe offers insights into the structure and dynamics of biomolecules (You et al., 2019).

Biological Evaluation and Pharmacological Activities

Research into indole derivatives has led to the discovery of compounds with potent anti-inflammatory properties, as seen in the development of inhibitors of human 5-lipoxygenase (Karg et al., 2009). Moreover, the pharmacological activities of various indole derivatives have been investigated for their potential in treating various medical conditions, such as inflammation and cancer (Basavarajaiah & Mruthyunjayaswamya, 2021).

Design and Characterization of Indole Derivatives

The design and synthesis of novel indole derivatives, along with their characterization, play a vital role in the development of new therapeutic agents. The work by Meng et al. (2013) on indole–hydrazone analogues highlights this aspect of research (Meng et al., 2013).

Safety And Hazards

The safety information for 5-Isopropoxy-1H-indole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or aerosols, and avoiding contact with skin and eyes .

Future Directions

Indole derivatives, including 5-Isopropoxy-1H-indole, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the development of pharmacologically active derivatives of indole with various scaffolds .

properties

IUPAC Name

5-propan-2-yloxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(2)13-10-3-4-11-9(7-10)5-6-12-11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHXUUUFVWIWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587483
Record name 5-[(Propan-2-yl)oxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropoxy-1H-indole

CAS RN

396091-50-2
Record name 5-[(Propan-2-yl)oxy]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyindole 23 (2.0 g, 0.015 mol) in 20 ml of acetonitrile, anhydrous potassium carbonate (4 grams, 0.028 mol) was added and stirred vigorously before isopropyl iodide (3 grams, 0.018 mol) was added. The reaction was stirred for 2 days at room temperature and the solid was washed with acetonitrile. The filtrate was concentrated and purified with flash-chromatography (80% n-hexane/20% ethyl acetate) to give the desired product 24 as a light-yellowish oil (1.72 g, 83%; M+1=176.1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

A mixture of 4-isopropoxy-2-methyl-1-nitrobenzene (3.55 g,0.018 mol) and tert-butoxybis(dimethylamino)methane (9 mL) was refluxed for 4 hours and the volatile was removed. The dark brown residue was dissolved in THF (150 mL) and hydrogenated with catalytic amount of 10% Pd on Carbon with H2 in a balloon. After stirring at room temperature overnight, the catalyst was filtered off and the filtrate was concentrated to afford 3.07 g 5-isopropoxyindole (96%). MS(EI): (M+1) 176.
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Kondej, TM Wróbel, AG Silva, P Stępnicki… - European Journal of …, 2019 - Elsevier
Schizophrenia is a complex disease with not fully understood pathomechanism, involving many neurotransmitters and their receptors. This is why it is best treated with multi-target drugs…
Number of citations: 22 www.sciencedirect.com
I Pachón-Angona, H Martin, S Chhor… - Future Medicinal …, 2019 - Future Science
Aim: Oxidative stress has been implicated in the pathogenesis of many neurodegenerative diseases, and particularly in Alzheimer’s disease. Results: This work describes the Ugi …
Number of citations: 13 www.future-science.com
G La Regina, MC Edler, A Brancale… - Journal of medicinal …, 2007 - ACS Publications
… Compound 25 was synthesized as 10 using 5-isopropoxy-1H-indole (33), yield 31%, brown oil. H NMR (DMSO-d 6 ): δ 1.20 (d, J = 6.00 Hz, 6H), 3.57 (s, 9H), 4.44−4.48 (m, 1H), 6.39 (s, …
Number of citations: 208 pubs.acs.org
L Yang, C Li, D Wang, H Liu - The Journal of Organic Chemistry, 2019 - ACS Publications
Unprecedented Rh(III)-catalyzed C–H bond difluorovinylation of indoles has been successfully developed, and this method provided an example of direct difluorovinylation reaction …
Number of citations: 22 pubs.acs.org
JN Hsu, JS Chen, SM Lin, JY Hong, YJ Chen… - Frontiers in molecular …, 2022 - frontiersin.org
… The residue was purified by column chromatography on silica gel to give the desired compound P4-2 (5-Isopropoxy-1H-indole) (334 mg, 51%) as a yellow oil. R f 0.44 (EtOAc/Hex = 1/4)…
Number of citations: 9 www.frontiersin.org
R Nirogi, A Shinde, A Daulatabad… - Journal of Medicinal …, 2012 - ACS Publications
Our initial findings around aryl sulfonamide series led to N-(3,5-dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxy benzenesulfonamide as potent and selective 5-…
Number of citations: 27 pubs.acs.org
IV Taydakov, TY Dutova, EN Sidorenko… - Chemistry of …, 2011 - Springer
A new catalytic system containing ferric chloride, activated carbon, and hydrazine has been proposed for the reductive cyclization of β-dialkylamino-2-nitrostyrenes to give the …
Number of citations: 8 link.springer.com

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